3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline
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Overview
Description
3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline is an organic compound with the molecular formula C16H18ClNO and a molecular weight of 275.77 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a chloro-substituted aniline group and a phenoxy group with isopropyl and methyl substituents .
Preparation Methods
The synthesis of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used for the synthesis of this compound may vary depending on the desired yield and purity.
Chemical Reactions Analysis
3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the aniline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline is primarily used in proteomics research . It is utilized in the study of protein interactions, functions, and structures. Additionally, this compound may have applications in medicinal chemistry, where it can be used as a building block for the synthesis of pharmaceutical compounds. In the field of industrial chemistry, it can be used as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline involves its interaction with specific molecular targets and pathways. The chloro-substituted aniline group and the phenoxy group with isopropyl and methyl substituents contribute to its unique binding properties. These structural features allow the compound to interact with proteins and enzymes, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline can be compared with other similar compounds, such as:
4-(4-Chloro-3-methylphenoxy)phenol: This compound has a similar phenoxy structure but differs in the position and type of substituents.
3-Chloro-4-(2-isopropyl-5-methylphenoxy)aniline: This compound has a similar structure but with different positions of the isopropyl and methyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-chloro-4-(2-methyl-5-propan-2-ylphenoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-10(2)12-5-4-11(3)16(8-12)19-15-7-6-13(18)9-14(15)17/h4-10H,18H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVENXDYVJQBLCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OC2=C(C=C(C=C2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801197931 |
Source
|
Record name | 3-Chloro-4-[2-methyl-5-(1-methylethyl)phenoxy]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801197931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946729-73-3 |
Source
|
Record name | 3-Chloro-4-[2-methyl-5-(1-methylethyl)phenoxy]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946729-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-[2-methyl-5-(1-methylethyl)phenoxy]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801197931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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